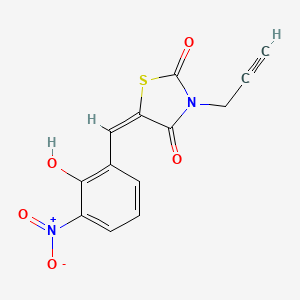![molecular formula C20H12ClN3O4S B4882050 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide, commonly known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF is a small molecule that exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CNF has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. Additionally, CNF has been shown to modulate the activity of various ion channels, including potassium and calcium channels, which are involved in neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
CNF exhibits a range of unique biochemical and physiological effects, making it a promising candidate for various research studies. CNF has been shown to inhibit the activity of PKC, which can lead to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, CNF has been shown to modulate the activity of various ion channels, which can lead to the modulation of neurotransmitter release and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNF is its unique biochemical and physiological effects, which can be leveraged for various research studies. Additionally, CNF is a small molecule that can be easily synthesized and purified, making it a cost-effective candidate for research studies. However, one of the limitations of CNF is its potential toxicity, which can limit its use in certain research studies.
Direcciones Futuras
There are several future directions for the study of CNF. One potential direction is the investigation of CNF as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, further research is needed to understand the mechanism of action of CNF and its potential role in modulating various signaling pathways and cellular processes. Finally, CNF may also be investigated for its potential use in drug discovery, as it exhibits unique biochemical and physiological effects that can be leveraged for the development of new therapeutics.
Métodos De Síntesis
The synthesis of CNF involves the reaction of 2-furoic acid with thiosemicarbazide, followed by the reaction of the resulting product with 4-chlorobenzaldehyde and 3-nitrobenzaldehyde. The final product, CNF, is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
CNF has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, CNF has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neuroscience, CNF has been studied for its potential role in modulating neurotransmitter release and synaptic transmission. Additionally, CNF has been investigated for its potential use in drug discovery, as it exhibits unique biochemical and physiological effects that can be leveraged for the development of new therapeutics.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S/c21-14-6-4-12(5-7-14)16-11-29-20(22-16)23-19(25)18-9-8-17(28-18)13-2-1-3-15(10-13)24(26)27/h1-11H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKKDVMBJPBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)
![1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)

![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)


![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)
![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)